An In-depth Technical Guide to Bis(2-chloroethyl) carbonate (CAS No. 623-97-2)
An In-depth Technical Guide to Bis(2-chloroethyl) carbonate (CAS No. 623-97-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl) carbonate, identified by CAS number 623-97-2, is a bifunctional organic compound with significant potential in synthetic chemistry, particularly in the development of pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications. Emphasizing scientific integrity, this document offers field-proven insights into its handling, safety, and analytical characterization, serving as a vital resource for professionals in drug discovery and development.
Introduction: Unveiling a Versatile Chemical Intermediate
Bis(2-chloroethyl) carbonate is a carbonic acid ester characterized by the presence of two 2-chloroethyl groups.[1][2] This symmetrical structure imparts bifunctional reactivity, making it a valuable building block in organic synthesis.[3] While not as widely documented as some other alkylating agents, its unique combination of a carbonate linker and two reactive chloroethyl arms presents opportunities for the synthesis of complex molecules, including heterocyclic compounds and other structures of pharmaceutical interest. The primary application of this compound lies in its role as a chemical intermediate in various organic syntheses.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Bis(2-chloroethyl) carbonate is fundamental to its effective use and safe handling.
| Property | Value | Source(s) |
| CAS Number | 623-97-2 | [1][2][4] |
| Molecular Formula | C5H8Cl2O3 | [1] |
| Molecular Weight | 187.02 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Purity | Typically ≥98% (by GC) | [2] |
| Boiling Point | 106-108 °C at 6 mmHg | [5] |
| Storage | Sealed, dry, microtherm, avoid light | [3] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of Bis(2-chloroethyl) carbonate is available in the NIST Chemistry WebBook, providing a valuable reference for identity confirmation.[5]
-
Mass Spectrometry (MS): The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook, which can be used for structural elucidation and identification.[5]
Synthesis of Bis(2-chloroethyl) carbonate: A Methodological Approach
The synthesis of dialkyl carbonates is conventionally achieved through the reaction of an alcohol with phosgene.[6] A plausible and efficient method for the preparation of Bis(2-chloroethyl) carbonate involves the reaction of 2-chloroethanol with phosgene in the presence of a base. This approach is analogous to the synthesis of similar compounds like bis(2,2,2-trichloroethyl) carbonate.[6]
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Conceptual workflow for the synthesis of Bis(2-chloroethyl) carbonate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for similar carbonate syntheses and should be adapted and optimized under appropriate laboratory safety protocols.[6]
Materials:
-
2-Chloroethanol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Sodium hydroxide (or other alkali metal hydroxide)
-
Anhydrous aprotic solvent (e.g., dichloromethane, if not using an aqueous medium)[7]
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer. If using an anhydrous solvent, ensure all glassware is thoroughly dried.[7]
-
Reactant Charging: Charge the reaction vessel with 2-chloroethanol and the chosen solvent (aqueous or organic).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Base Addition: If using an aqueous medium, slowly add a solution of sodium hydroxide while maintaining the low temperature.[6] If using an organic solvent, a non-nucleophilic base like triethylamine can be used.
-
Phosgene Addition: Slowly add phosgene (or a solution of its equivalent) to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 15 °C.[6] The formation of a precipitate may be observed.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up:
-
Aqueous Medium: Isolate the precipitated product by filtration. Wash the solid with cold water and dry under vacuum.[6]
-
Organic Medium: Quench the reaction with a suitable reagent. Wash the organic layer with water and brine. Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Rationale for Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to minimize the hydrolysis of phosgene and the product, thereby maximizing the yield.[6]
-
Controlled Addition: Slow and controlled addition of the highly reactive phosgene is crucial for managing the exothermic nature of the reaction and preventing side reactions.
-
Choice of Solvent and Base: The choice between an aqueous or organic medium depends on the specific reaction conditions and desired work-up procedure. Anhydrous conditions are generally preferred to prevent hydrolysis of the chloroethyl groups.[7]
Reactivity and Applications in Drug Development
The reactivity of Bis(2-chloroethyl) carbonate is primarily dictated by the two electrophilic chloroethyl groups. These groups can undergo nucleophilic substitution reactions, making the molecule a bifunctional alkylating agent.
Role as an Alkylating Agent
The electron-withdrawing nature of the adjacent carbonate group can influence the reactivity of the chloroethyl moieties. While specific studies on the alkylating properties of Bis(2-chloroethyl) carbonate are not widely published, its structure suggests it can react with various nucleophiles, such as amines, thiols, and alcohols. This reactivity is the basis for its potential use in the synthesis of more complex molecules. The reactivity of similar haloalkyl carbonates is dependent on the electrophilicity of the carbonyl group and the leaving group ability of the haloalkyl alcohols.[8]
Potential as a Pharmaceutical Intermediate
Although direct evidence of Bis(2-chloroethyl) carbonate's use in the synthesis of specific commercial drugs is limited in the available literature, its structural motifs are present in various pharmaceutically active compounds. As a bifunctional electrophile, it could theoretically be employed in the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules. For instance, it could be used to link two nucleophilic moieties or to construct ring systems. The general application of this compound is in organic synthesis, which includes its potential as a pharmaceutical intermediate.[3]
Hypothetical Application Workflow:
Caption: Hypothetical workflow for the application of Bis(2-chloroethyl) carbonate in API synthesis.
Safety, Handling, and Purity Assessment
Safety and Handling
Bis(2-chloroethyl) carbonate should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9] Avoid contact with skin, eyes, and clothing.[10] In case of fire, use dry powder, foam, water spray, or carbon dioxide as extinguishing media.[10]
Key Safety Precautions:
-
Work in a well-ventilated area.[9]
-
Wear appropriate PPE.[9]
-
Avoid inhalation of vapors or mists.[9]
-
Keep away from heat, sparks, and open flames.[9]
-
Store in a tightly closed container in a dry and cool place.[3][9]
Purity Assessment
The purity of Bis(2-chloroethyl) carbonate is typically determined by Gas Chromatography (GC).[2] This technique allows for the separation and quantification of the main component and any volatile impurities.
Typical GC Purity Analysis Protocol:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the analysis of polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized for the volatility of the compound.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of components.
-
Quantification: Purity is calculated based on the area percentage of the main peak.
Conclusion
Bis(2-chloroethyl) carbonate is a versatile bifunctional intermediate with the CAS number 623-97-2. Its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry, make it a compound of interest for researchers and synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthesis protocol, and essential safety and handling information. While its direct application in marketed drugs is not extensively documented, its chemical nature suggests it holds promise as a building block for the creation of novel and complex molecular architectures in the ongoing quest for new therapeutic agents.
References
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CP Lab Safety. (n.d.). Bis(2-chloroethyl) Carbonate, min 98%, 10 grams. Retrieved from [Link]
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LookChem. (n.d.). Bis(2-chloroethyl) Carbonate. Henan Allgreen Chemical Co.,Ltd. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl carbonate (CAS 623-97-2). Retrieved from [Link]
- Google Patents. (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
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NIST. (n.d.). 2-Chloroethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US3299115A - Preparation of bis (trichloroethyl) carbonate.
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- ResearchGate. (n.d.). Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)....
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PubChem. (n.d.). Bis(2-chloroethyl) ether. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (n.d.). Mass spectra of bis (2-chloroethyl) amine.
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NIST. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]
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